molecular formula C10H17N3O B13320118 3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole

3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B13320118
M. Wt: 195.26 g/mol
InChI Key: OOEWWTVXHQSDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with a suitable nitrile oxide precursor to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-pyrrolidin-2-ylisoxazole
  • 3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole

Uniqueness

3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both isopropyl and pyrrolidinyl groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-propan-2-yl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-7(2)10-12-9(14-13-10)6-8-4-3-5-11-8/h7-8,11H,3-6H2,1-2H3

InChI Key

OOEWWTVXHQSDQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2CCCN2

Origin of Product

United States

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